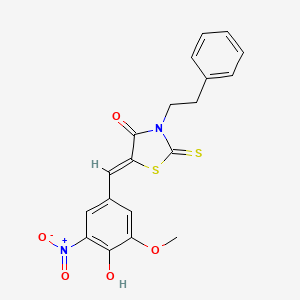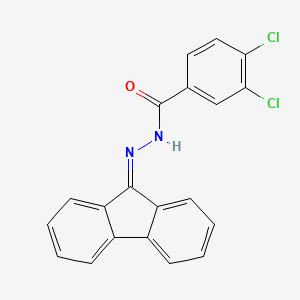![molecular formula C21H15BrN2O3 B4880073 N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide](/img/structure/B4880073.png)
N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide, also known as BMF-218, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cell growth, survival, and inflammation. N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide has been shown to inhibit the activity of the enzyme Akt, which is involved in cell survival and proliferation, and the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide has been shown to have a variety of biochemical and physiological effects, depending on the specific research application. In cancer research, N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide has been shown to induce apoptosis in cancer cells, while sparing normal cells. In neurodegenerative disease research, N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to neurodegeneration. In infectious disease research, N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide has been shown to inhibit the growth of bacteria and viruses, suggesting that it may have broad-spectrum antimicrobial activity.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide has several advantages for use in lab experiments, including its synthetic availability and its potential therapeutic applications in a variety of research fields. However, there are also limitations to its use, such as its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide, including further studies on its mechanism of action, potential therapeutic applications, and optimization of its chemical structure for increased efficacy and reduced toxicity. Additionally, research on the pharmacokinetics and pharmacodynamics of N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide is needed to determine its safety and efficacy in vivo. Overall, N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide shows great promise as a potential therapeutic agent for a variety of diseases, and further research is needed to fully explore its potential.
Méthodes De Synthèse
N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide is synthesized through a multi-step process that involves the reaction of 4-bromo-3-methylphenylamine with 2-amino-phenol in the presence of a coupling agent. The resulting intermediate is then reacted with 2-furoyl chloride to produce the final product.
Applications De Recherche Scientifique
N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide has been studied for its potential therapeutic applications in a variety of scientific research fields, including cancer research, neurodegenerative disease research, and infectious disease research. In cancer research, N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy. In neurodegenerative disease research, N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide has been shown to protect neurons from oxidative stress and inflammation, suggesting that it may have therapeutic potential for diseases such as Alzheimer's and Parkinson's. In infectious disease research, N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide has been shown to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antimicrobial agents.
Propriétés
IUPAC Name |
(Z)-N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O3/c1-13-11-14(4-7-17(13)22)21-24-18-12-15(5-8-19(18)27-21)23-20(25)9-6-16-3-2-10-26-16/h2-12H,1H3,(H,23,25)/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPSVHFJJXWHNY-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C=CC4=CC=CO4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)/C=C\C4=CC=CO4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-3-(furan-2-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(bicyclo[2.2.1]hept-2-ylacetyl)-4-(2-pyridinyl)piperazine](/img/structure/B4879990.png)
![4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-phenyl-1H-1,2,3-triazol-5-amine](/img/structure/B4879996.png)
![{1-(3-biphenylylcarbonyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4880000.png)
![2-{2,4-dioxo-5-[(5-phenyl-2-furyl)methylene]-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B4880010.png)


![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(2-methylbenzyl)-4-piperidinyl]methyl}(3-pyridinylmethyl)amine](/img/structure/B4880034.png)
![methyl 2-({N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4880035.png)

![N,N'-[2,2-propanediylbis(2,6-dimethyl-4,1-phenylene)]bis[2-(diethylamino)acetamide]](/img/structure/B4880057.png)
![3-({[3-(ethoxycarbonyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4880062.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B4880088.png)
